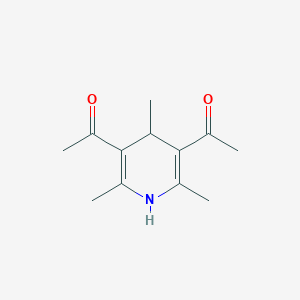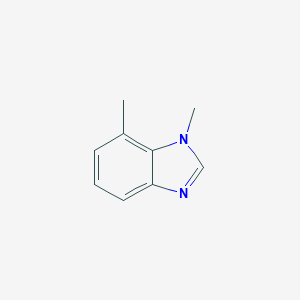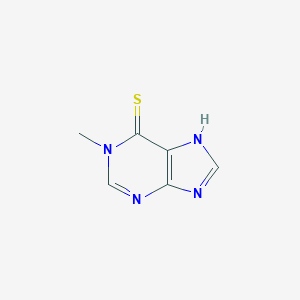
1-Methyl-6-thiopurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-6-thiopurine is a synthetic compound that is used in scientific research for its potential therapeutic properties. It is a purine analog that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various cellular processes. In
Mécanisme D'action
The mechanism of action of 1-Methyl-6-thiopurine is not fully understood, but it is believed to involve the inhibition of purine synthesis and incorporation into DNA. This leads to the disruption of DNA replication and repair, ultimately resulting in cell death. Additionally, it has been shown to activate the immune system by increasing the production of cytokines and chemokines.
Biochemical and Physiological Effects
1-Methyl-6-thiopurine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and activate the immune system. Additionally, it has been shown to have anti-inflammatory properties and may have potential therapeutic applications for autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Methyl-6-thiopurine in lab experiments is its specificity for purine synthesis and incorporation into DNA. This allows for the study of specific cellular processes without affecting other cellular pathways. Additionally, it has a relatively low toxicity profile, making it a safer alternative to other chemotherapeutic agents.
However, there are also limitations to using 1-Methyl-6-thiopurine in lab experiments. It has a short half-life in vivo, which limits its effectiveness as a therapeutic agent. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 1-Methyl-6-thiopurine. One area of research is the development of more potent analogs with improved pharmacokinetic properties. Additionally, the role of 1-Methyl-6-thiopurine in the immune system and its potential applications for autoimmune diseases warrants further investigation. Finally, the potential synergistic effects of 1-Methyl-6-thiopurine with other chemotherapeutic agents should be explored to improve its effectiveness as a cancer treatment.
Conclusion
In conclusion, 1-Methyl-6-thiopurine is a synthetic compound that has a variety of potential applications in scientific research. Its specificity for purine synthesis and incorporation into DNA makes it a useful tool for studying various cellular processes, and its antiviral and anticancer properties make it a potential therapeutic agent. While there are limitations to its use in lab experiments, there are several future directions for research on 1-Methyl-6-thiopurine that may lead to improved therapeutic options for various diseases.
Méthodes De Synthèse
The synthesis of 1-Methyl-6-thiopurine involves the reaction of 6-thioguanine with methyl iodide in the presence of a strong base. The resulting compound is then purified using various chromatography techniques to obtain a high-purity product. This synthesis method has been optimized to produce large quantities of 1-Methyl-6-thiopurine for use in scientific research.
Applications De Recherche Scientifique
1-Methyl-6-thiopurine has been used in a variety of scientific research applications, including cancer research, virology, and immunology. It has been shown to have antiviral and anticancer properties, making it a potential therapeutic agent for these diseases. Additionally, it has been used to study the role of purine analogs in cellular processes such as DNA replication and repair.
Propriétés
Numéro CAS |
1006-22-0 |
|---|---|
Nom du produit |
1-Methyl-6-thiopurine |
Formule moléculaire |
C6H6N4S |
Poids moléculaire |
166.21 g/mol |
Nom IUPAC |
1-methyl-7H-purine-6-thione |
InChI |
InChI=1S/C6H6N4S/c1-10-3-9-5-4(6(10)11)7-2-8-5/h2-3H,1H3,(H,7,8) |
Clé InChI |
AXJTXAKFWQGTLR-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C(C1=S)NC=N2 |
SMILES canonique |
CN1C=NC2=C(C1=S)NC=N2 |
Autres numéros CAS |
1006-22-0 |
Synonymes |
1,7-Dihydro-1-methyl-6H-purine-6-thione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



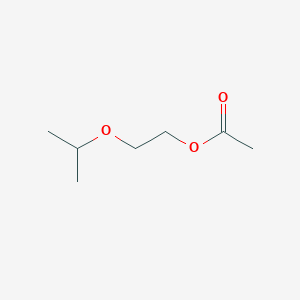
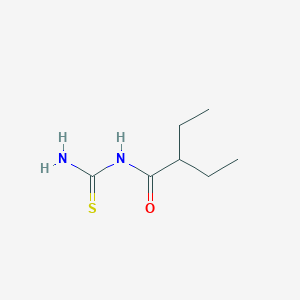
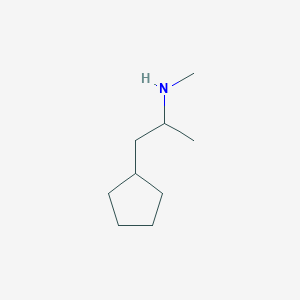
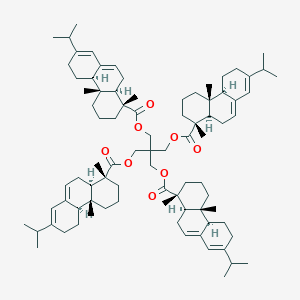
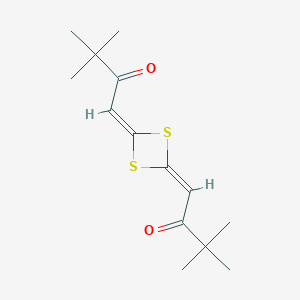
![(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide](/img/structure/B94707.png)
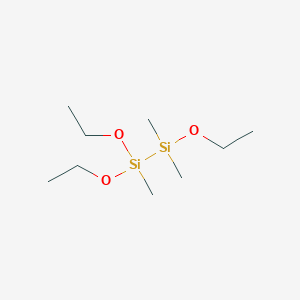
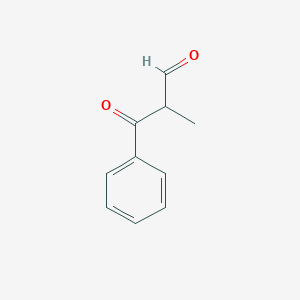
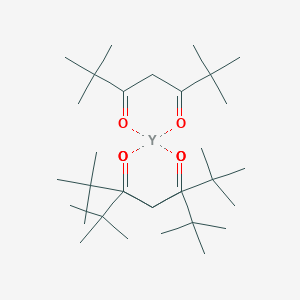
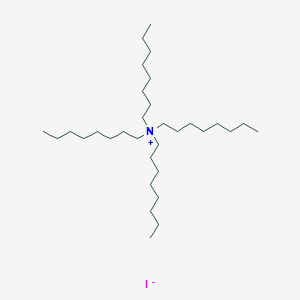
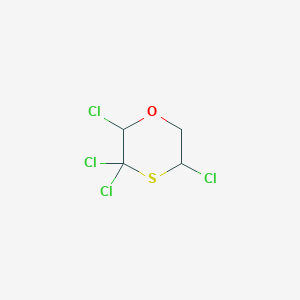
![1-Oxaspiro[3.5]nonane](/img/structure/B94716.png)
